molecular formula C3H2BrClN2 B2800230 4-bromo-5-chloro-1H-pyrazole CAS No. 27258-18-0

4-bromo-5-chloro-1H-pyrazole

Cat. No.: B2800230
CAS No.: 27258-18-0
M. Wt: 181.42
InChI Key: LASSLNHDRZFHLG-UHFFFAOYSA-N
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Description

“4-bromo-5-chloro-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular weight of a similar compound, “4-Bromopyrazole”, is 146.97 .


Chemical Reactions Analysis

Pyrazoles, including “this compound”, can participate in various chemical reactions. For instance, 4-Bromopyrazole has been reported to react with titanium tetrachloride to afford binary adducts . It can also be used as a starting material in the synthesis of 1,4′-bipyrazoles .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 4-bromo-5-chloro-1H-pyrazole and its derivatives have been synthesized under mild conditions, showing the adaptability of these compounds in various chemical reactions (Zhang, Liu, Jin, & Sun, 2006).

  • Tautomerism Studies : The tautomerism of bromo-substituted 1H-pyrazoles, including 4-bromo variants, has been examined in both solid state and solution, using techniques like magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).

  • Hydrogen and Halogen Bond Interactions : The behavior of 4-bromo-1H-pyrazole derivatives in different states is influenced by hydrogen and halogen bonds, which is significant for understanding their structural properties (García et al., 2010).

Chemical Properties and Applications

  • Palladium-Catalyzed Arylation : this compound has been used in palladium-catalyzed direct arylation processes, demonstrating its utility in organic synthesis (Yan et al., 2012).

  • Photoluminescence in Silver Complexes : This compound contributes to the photoluminescent properties of silver(I) trinuclear halopyrazolato complexes, which have potential applications in materials science (Morishima, Young, & Fujisawa, 2014).

  • Nonaqueous Diazotization : The compound participates in nonaqueous diazotization reactions, which is a critical process in organic chemistry (Beck, Gajewski, Lynch, & Wright, 1987).

Advanced Material Development

  • Formation of Pyrazole Derivatives : Research has focused on using brominated precursors, including 4-bromo-1H-pyrazole, for synthesizing various pyrazole derivatives with potential applications in material sciences (Martins et al., 2013).

  • Photophysical and Computational Studies : The synthesis and characterization of novel pyrazoline derivatives, including those with 4-bromo substituents, have been explored for potential use in photonic and electronic devices (Ibrahim et al., 2016).

  • Formation of Nano-Particles : 4-Bromo-1H-pyrazole derivatives have been used as precursors in the synthesis of palladium and selenium nano-particles, showing potential for catalyzing Suzuki-Miyaura coupling (Sharma et al., 2013).

Safety and Hazards

“4-bromo-5-chloro-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“4-bromo-5-chloro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4′-bipyrazoles and in Suzuki reaction . Its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry make it a promising area of research .

Properties

IUPAC Name

4-bromo-5-chloro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrClN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASSLNHDRZFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-18-0
Record name 4-bromo-3-chloro-1H-pyrazole
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